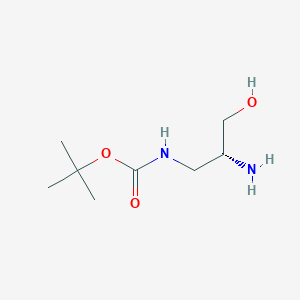

(R)-tert-Butyl 2-amino-3-hydroxypropylcarbamate

Description

“(R)-tert-Butyl 2-amino-3-hydroxypropylcarbamate” (CAS: 1042665-73-5) is a chiral carbamate derivative with the molecular formula C₈H₁₈N₂O₃ and a molecular weight of 190.24 g/mol . It features a tert-butyl carbamate group attached to a 2-amino-3-hydroxypropyl backbone, which confers stereochemical specificity (R-configuration) and functional versatility. This compound is commonly utilized as a synthetic intermediate in pharmaceutical and organic chemistry, particularly in the preparation of chiral amines or amino alcohols for drug discovery. Its tert-butyl carbamate (Boc) group serves as a protective moiety for amines, offering stability under basic conditions and selective deprotection under acidic conditions .

While its boiling point and ClogP values are unspecified in available data, its structural features suggest moderate hydrophilicity due to the hydroxyl and amino groups.

Properties

IUPAC Name |

tert-butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3/c1-8(2,3)13-7(12)10-4-6(9)5-11/h6,11H,4-5,9H2,1-3H3,(H,10,12)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTCLLZTTRWASL-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Amine Functionalities

The tert-butoxycarbonyl (Boc) group is widely employed to protect primary amines during multi-step syntheses. For (R)-tert-Butyl 2-amino-3-hydroxypropylcarbamate, the amine group of a chiral amino alcohol precursor is protected via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, 3-amino-1-propanol derivatives react with Boc₂O in dichloromethane (DCM) or chloroform in the presence of triethylamine (TEA) or diisopropylethylamine (DIPEA) to form tert-butyl carbamates.

Reaction Conditions:

-

Solvent: DCM or chloroform

-

Base: TEA (1.1–1.2 equiv relative to amine)

-

Temperature: Room temperature

The completeness of Boc protection is verified via infrared (IR) spectroscopy, where the disappearance of the primary amine absorption peak at ~1649 cm⁻¹ and the emergence of carbamate carbonyl (νCO) at ~1689 cm⁻¹ confirm successful protection.

Asymmetric Synthesis of Chiral Amino Alcohol Precursors

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Chiral primary amines, critical precursors for (R)-tert-Butyl 2-amino-3-hydroxypropylcarbamate, are synthesized via asymmetric transfer hydrogenation of N-(tert-butylsulfinyl)imines. Using a ruthenium catalyst with (1S,2R)-1-amino-2-indanol as a ligand, ketimines are reduced in isopropyl alcohol to yield α-branched primary amines with up to 96% enantiomeric excess.

Key Parameters:

-

Catalyst: RuCl[(p-cymene)((1S,2R)-1-amino-2-indanol)]

-

Reductant: Isopropyl alcohol

-

Reaction Time: 1–4 hours

This method is applicable to aromatic, heteroaromatic, and aliphatic ketimines, enabling the synthesis of diverse chiral amines. For example, reduction of (R)-N-(tert-butanesulfinyl)ketimines followed by desulfinylation produces enantiomerically enriched amines, which are subsequently protected with Boc groups.

Stepwise Synthesis of (R)-tert-Butyl 2-amino-3-hydroxypropylcarbamate

Protection of (R)-3-Amino-2-Hydroxypropanol

The chiral amino alcohol (R)-3-amino-2-hydroxypropanol is protected via Boc₂O in a two-phase system:

-

Reagent Mixing:

-

(R)-3-amino-2-hydroxypropanol (1.0 equiv) is dissolved in DCM.

-

Boc₂O (1.1 equiv) and TEA (1.2 equiv) are added dropwise at 0°C.

-

The mixture is stirred at room temperature for 6–12 hours.

-

-

Workup:

-

The organic layer is washed with 1 M HCl, saturated NaHCO₃, and brine.

-

The product is dried over MgSO₄ and concentrated under reduced pressure.

-

Characterization Data:

Comparative Analysis of Synthetic Routes

Microwave-Assisted vs. Conventional Heating

Microwave irradiation significantly enhances reaction efficiency in asymmetric hydrogenation. For example, reducing N-(tert-butylsulfinyl)imines under microwave conditions (30 minutes) achieves comparable yields and enantioselectivity to conventional heating (4 hours).

Advantages of Microwave Synthesis:

-

80% reduction in reaction time.

-

Lower catalyst loading (0.5 mol% vs. 2 mol%).

Scalability and Industrial Applications

Large-Scale Boc Protection

Industrial-scale synthesis of Boc-protected amino alcohols employs continuous flow reactors to improve mixing and heat transfer. For tert-butyl 3-hydroxypropylcarbamate, throughputs exceeding 1 kg/day are achievable with >95% purity.

Process Optimization:

-

Residence Time: 10–15 minutes.

-

Solvent: Toluene or ethyl acetate.

-

Catalyst: None required (base-mediated reaction).

Challenges in Stereochemical Control

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-amino-3-hydroxypropylcarbamate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Chiral Building Block in Organic Synthesis

Overview

The unique structure of (R)-tert-butyl 2-amino-3-hydroxypropylcarbamate, which contains both an amine and a hydroxyl group attached to a chiral center, makes it an essential intermediate in the synthesis of chiral compounds. This compound is frequently employed to produce pharmaceuticals, agrochemicals, and fine chemicals.

Key Applications

- Synthesis of Chiral Drugs : It serves as a precursor for the synthesis of various chiral drugs, including beta-blockers and amino acid derivatives. The chirality of this compound allows for the production of enantiopure products, which are critical in pharmaceutical applications due to their differing biological activities based on stereochemistry .

- Control of Chirality : By incorporating (R)-tert-butyl 2-amino-3-hydroxypropylcarbamate into synthetic pathways, chemists can influence the chirality of the resulting molecules, thereby enhancing their biological efficacy and specificity .

Overview

In addition to its role in organic synthesis and polymer chemistry, (R)-tert-butyl 2-amino-3-hydroxypropylcarbamate has implications in drug formulation and development.

Specific Uses

- Intermediate for Lacosamide : This compound has been identified as a synthetic intermediate in the preparation of lacosamide, an antiepileptic drug. The synthesis involves using (R)-tert-butyl 2-amino-3-hydroxypropylcarbamate as a starting material to create complex structures required for pharmaceutical efficacy .

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-amino-3-hydroxypropylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds with target molecules, influencing their activity. The tert-butyl group may provide steric hindrance, affecting the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, “(R)-tert-Butyl 2-amino-3-hydroxypropylcarbamate” is compared below with structurally or functionally related compounds.

Table 1: Structural and Functional Comparison

Key Findings:

Enantiomeric Specificity : The (R)-enantiomer’s configuration distinguishes it from its (S)-counterpart, which may exhibit divergent biological activity or synthetic utility in asymmetric catalysis .

Protective Group Chemistry: Unlike benzyl carbamates (cleaved via hydrogenolysis) or Fmoc groups (base-sensitive), the Boc group in this compound is selectively removed under mild acidic conditions (e.g., TFA), making it ideal for orthogonal protection strategies .

Functional Group Synergy: The coexistence of amino and hydroxyl groups enables dual reactivity (e.g., nucleophilic or hydrogen-bonding interactions), contrasting with Boc-L-serine, which includes a carboxyl group for peptide backbone integration.

Contrast with BHA: While structurally dissimilar, BHA (a phenolic antioxidant) shares the tert-butyl moiety but serves as a glutathione S-transferase inducer . This highlights divergent applications: BHA modulates metabolic enzymes, whereas the target compound is a synthetic building block.

Safety Profile : Compared to BHA (widely used in food and industrial settings), the target compound’s safety guidelines emphasize thermal instability (P210), aligning with carbamates’ general sensitivity to decomposition under heat .

Biological Activity

(R)-tert-Butyl 2-amino-3-hydroxypropylcarbamate is a compound of significant interest in medicinal chemistry, particularly for its biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

(R)-tert-Butyl 2-amino-3-hydroxypropylcarbamate is synthesized through the reaction of 3-amino-1-propanol with di-tert-butyldicarbonate. This reaction effectively protects the amine group, allowing for further chemical modifications while maintaining stability under various conditions . The structure can be represented as follows:

1. Cytotoxicity and Cell Viability

Studies have shown that compounds similar to (R)-tert-butyl 2-amino-3-hydroxypropylcarbamate exhibit significant cytotoxic effects on various cancer cell lines. For instance, micelles formed from amphiphilic copolymers incorporating this compound demonstrated good cytocompatibility and significant toxicity against SK-BR-3 breast cancer cells . The cytotoxicity was evaluated using MTT and SRB assays, indicating a dose-dependent response.

| Compound | Cell Line | IC50 (µM) | Method Used |

|---|---|---|---|

| PTX-loaded Micelles | SK-BR-3 | 10 | MTT |

| HPMC-PLA Micelles | SK-BR-3 | 15 | SRB |

The mechanism by which (R)-tert-butyl 2-amino-3-hydroxypropylcarbamate exerts its biological effects is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular proliferation. For example, similar carbamate derivatives have been shown to act as prodrugs that release active agents upon hydrolysis, thereby enhancing their therapeutic efficacy in vivo .

3. Pharmacokinetics

Research indicates that after oral administration, the concentration of carbamate derivatives in the bloodstream remains stable for several hours, suggesting effective absorption and bioavailability. This property is critical for maintaining therapeutic levels of the drug over extended periods .

Case Study 1: In Vivo Efficacy

In a study involving a mouse model of diet-induced obesity, derivatives of (R)-tert-butyl 2-amino-3-hydroxypropylcarbamate demonstrated improved insulin sensitivity. The treatment resulted in reduced baseline glucose levels and improved glucose tolerance tests (OGTT), highlighting its potential as a therapeutic agent for metabolic disorders .

Case Study 2: Drug Delivery Systems

The incorporation of (R)-tert-butyl 2-amino-3-hydroxypropylcarbamate into polymeric micelles has shown promise in enhancing the delivery of hydrophobic drugs like paclitaxel. These micelles exhibited a biphasic release profile, with an initial burst followed by sustained release, which is advantageous for maintaining drug levels within therapeutic ranges over time .

Q & A

Q. What are standard methods for synthesizing (R)-tert-Butyl 2-amino-3-hydroxypropylcarbamate?

The synthesis typically involves multi-step protection/deprotection strategies. For example, tert-butyl carbamate groups are introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A stereospecific approach may involve chiral auxiliaries or catalysts to preserve the (R)-configuration at the amino-hydroxypropyl center. Post-synthetic purification often employs column chromatography or recrystallization to achieve >98% purity .

Q. How is the compound characterized for purity and structural confirmation?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the tert-butyl group (δ ~1.4 ppm for H), carbamate carbonyl (δ ~155-160 ppm for C), and stereochemistry via coupling constants .

- HPLC-MS : To assess purity and detect impurities, using reverse-phase columns (C18) with UV detection at 210–220 nm .

- Optical Rotation : Critical for verifying enantiomeric excess (e.e.) in chiral compounds like (R)-tert-Butyl 2-amino-3-hydroxypropylcarbamate .

Q. What are the stability considerations and storage recommendations?

The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Storage at 2–8°C in sealed, desiccated containers is recommended. Long-term stability tests under inert atmospheres (N/Ar) show minimal degradation over 12 months .

Advanced Research Questions

Q. What challenges arise in maintaining stereochemical integrity during synthesis?

Racemization at the amino-hydroxypropyl center can occur during carbamate formation or deprotection. Mitigation strategies include:

- Low-Temperature Reactions : To minimize epimerization during Boc-group removal (e.g., using TFA at 0°C) .

- Chiral Resolution : Use of chiral stationary phases (CSPs) in HPLC to separate enantiomers post-synthesis .

- Crystallization-Induced Asymmetric Transformation (CIAT) : Enhances enantiopurity via controlled crystallization .

Q. How can reaction conditions be optimized for scalable synthesis?

Statistical experimental design (e.g., response surface methodology) identifies critical factors like temperature, solvent polarity, and catalyst loading. For example, epoxidation optimization studies with tert-butyl hydroperoxide (TBHP) suggest dichloroethane as an optimal solvent for similar carbamate derivatives, with Mo(CO) improving yields .

Q. What analytical methods are effective for detecting trace impurities or diastereomers?

Q. How should contradictory data in literature regarding reaction yields or stereochemical outcomes be addressed?

Discrepancies often arise from variations in:

- Protecting Group Strategies : Boc vs. Fmoc protection may alter reaction kinetics .

- Catalytic Systems : Mo-based vs. Ti-based catalysts in oxidation steps affect stereoselectivity .

- Analytical Thresholds : Lower detection limits in modern HPLC-MS vs. older TLC methods . Reproducing experiments with rigorous controls (e.g., inert atmosphere, standardized reagents) and cross-validating with multiple techniques (NMR, X-ray) resolves ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.